molecular formula C₃₂H₄₅F₅O₃S B1158425 ∆6-Fulvestrant

∆6-Fulvestrant

Cat. No.: B1158425
M. Wt: 604.75
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

∆6-Fulvestrant is a high-purity chemical compound designed for advanced cancer research, particularly in the study of hormone receptor-positive (HR+) breast cancer. It functions as a Selective Estrogen Receptor Degrader (SERD). Its primary mechanism of action involves binding with high affinity to the estrogen receptor (ER), a binding affinity that is significantly greater than that of tamoxifen . This binding competitively inhibits the activity of natural estrogen and, uniquely, induces rapid degradation of the ER protein itself . This dual action of "block, bind, and degrade" leads to a complete shutdown of estrogen-receptor signaling pathways, which are critical for the proliferation and survival of many breast cancer cells . In research settings, Fulvestrant and its analogs have been instrumental in modeling endocrine resistance and investigating combination therapies. Preclinical data indicate that combining SERDs with CDK4/6 inhibitors like palbociclib, ribociclib, and abemaciclib produces a strong synergistic effect, leading to significant improvements in progression-free survival in models of advanced breast cancer . This makes ∆6-Fulvestrant a critical tool for studying novel treatment sequences and overcoming mechanisms of acquired resistance in HR+ malignancies . The compound is supplied for laboratory research purposes only. This product is labeled "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C₃₂H₄₅F₅O₃S

Molecular Weight

604.75

Synonyms

7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10),6-tetraene-3,17β-diol;  _x000B_Fulvestrant Impurity E; 

Origin of Product

United States

Structural Characterization and Chemical Relationship of ∆6 Fulvestrant

Nomenclature and Stereochemical Aspects of ∆6-Fulvestrant

∆6-Fulvestrant is a close structural analogue and a known impurity of the therapeutic agent Fulvestrant (B1683766). pharmaffiliates.com Its systematic chemical name is 7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10),6-tetraene-3,17β-diol. synzeal.comchemicea.com It is also commonly referred to by several synonyms, including Delta-6-Fulvestrant, ∆6,7-Fulvestrant, and is officially designated as Fulvestrant EP Impurity E in the European Pharmacopoeia. synzeal.comchemicea.com

The molecule possesses a complex stereochemistry inherent to its steroidal framework. The defined stereocenters in the steroid nucleus are specified as (8R, 9S, 13S, 14S, 17S). medkoo.com A key stereochemical feature is the hydroxyl group at the C-17 position, which is in the beta (β) configuration, a crucial aspect for its interaction with biological targets. synzeal.com Furthermore, the long sulfinyl side chain attached at the C-7 position contains a stereogenic sulfur atom. Similar to Fulvestrant, this results in the potential for diastereomers, though the specific stereochemistry at the sulfur atom in ∆6-Fulvestrant is not typically specified. europa.eu

Table 1: Chemical Identifiers for ∆6-Fulvestrant

IdentifierValue
IUPAC Name(8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)sulfinyl)nonyl)-9,11,12,13,14,15,16,17-octahydro-8H-cyclopenta[a]phenanthrene-3,17-diol
Systematic Name7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10),6-tetraene-3,17β-diol
Common SynonymsDelta-6-Fulvestrant, ∆6,7-Fulvestrant, Fulvestrant EP Impurity E
CAS Number2170200-14-1
Molecular FormulaC₃₂H₄₅F₅O₃S
Molecular Weight604.75 g/mol

Differentiation of ∆6-Fulvestrant from Fulvestrant (ICI 182,780)

The primary structural distinction between ∆6-Fulvestrant and its parent compound, Fulvestrant (also known as ICI 182,780), lies in the degree of saturation within the B-ring of the steroid skeleton. ∆6-Fulvestrant features a double bond between carbon atoms 6 and 7. itn.pt This unsaturation transforms the core from an estra-1,3,5(10)-triene system, as seen in Fulvestrant, to an estra-1,3,5(10),6-tetraene system. synzeal.com

This modification arises from the formal loss of two hydrogen atoms, a process known as dehydrogenation. Consequently, ∆6-Fulvestrant has a molecular formula of C₃₂H₄₅F₅O₃S and a molecular weight of approximately 604.75 g/mol . pharmaffiliates.com In contrast, Fulvestrant has a molecular formula of C₃₂H₄₇F₅O₃S and a molecular weight of about 606.8 g/mol . nih.govdaicelpharmastandards.com Both molecules share the same distinctive 7α-side chain—a nonyl group terminated by a (4,4,5,5,5-pentafluoropentyl)sulfinyl moiety—which is fundamental to the pharmacological profile of Fulvestrant. nih.gov

Table 2: Structural Comparison of ∆6-Fulvestrant and Fulvestrant

Feature∆6-FulvestrantFulvestrant (ICI 182,780)
Steroid CoreEstra-1,3,5(10),6-tetraeneEstra-1,3,5(10)-triene
B-Ring SaturationUnsaturated (C6=C7 double bond)Saturated
Molecular FormulaC₃₂H₄₅F₅O₃SC₃₂H₄₇F₅O₃S
Molecular Weight (approx.)604.75 g/mol606.8 g/mol

Identification and Significance of the ∆6-Unsaturation within the Steroid Skeleton

∆6-Fulvestrant is primarily recognized as a process-related impurity generated during the synthesis of Fulvestrant or as a degradation product. daicelpharmastandards.comsynthinkchemicals.com Its formal designation as "Fulvestrant EP Impurity E" underscores its importance in the quality control and analytical assessment of the active pharmaceutical ingredient (API) Fulvestrant. pharmaffiliates.comsynzeal.com Regulatory bodies require that impurities in pharmaceutical products are identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. daicelpharmastandards.comsynthinkchemicals.com

Synthetic Methodologies and Chemical Derivatization of ∆6 Fulvestrant

Chemical Synthesis Routes for ∆6-Fulvestrant

The synthesis of ∆6-Fulvestrant can conceptually begin from Fulvestrant (B1683766) itself or from steroidal precursors where the ∆6 double bond is introduced at an appropriate stage.

The introduction of a double bond at the 6-position of a steroidal framework is a key transformation. One common strategy involves the dehydrogenation of a suitable steroidal precursor. For instance, a reaction can be designed to remove hydrogen atoms from the C6 and C7 positions to form the ∆6 double bond.

Another approach involves starting with a precursor that already contains a functional group at the C6 position, which can then be eliminated to generate the double bond. For example, a 6-keto derivative, such as 6-ketoestradiol, can serve as a starting material. google.comnih.gov The ketone can be converted to a leaving group, which is then eliminated to form the C6-C7 double bond. A practical industrial synthesis of Exemestane, a related steroidal compound, involves the introduction of a methylidene group at the C-6 position via a Mannich reaction on a cross-conjugated dienone moiety. uc.pt

A reported synthesis of Fulvestrant starts from 6-dehydronandrolone (B1316645) acetate, which already contains a double bond at the 6-position. rsc.orgnih.govrsc.org This highlights the strategy of using precursors with pre-existing unsaturation at the desired position.

The synthesis of Fulvestrant and its derivatives is a multi-stage process. europa.eu A general synthetic pathway for Fulvestrant involves several key steps, which can be adapted for the synthesis of ∆6-Fulvestrant. One reported synthesis of Fulvestrant from estrone (B1671321) involves multiple steps, including the introduction of the long side chain. researchgate.net

A potential synthetic route to ∆6-Fulvestrant starting from Fulvestrant would involve a dehydrogenation reaction to introduce the double bond at the C6 position. The choice of reagents and reaction conditions is critical to ensure selectivity and prevent unwanted side reactions.

A new synthesis method for Fulvestrant has been described starting from 6-ketoestradiol, involving a six-step reaction with a total yield of about 40%. google.com This process involves mild reaction conditions and utilizes readily available chemical products. google.com The final step in some Fulvestrant syntheses involves the oxidation of a precursor compound using reagents like sodium periodate, metachloroperbenzoic acid, or hydrogen peroxide under controlled temperature conditions (0-60 °C). google.com

The development of a commercial manufacturing process for Fulvestrant highlights key steps such as the stereoselective 1,6-addition of an organocuprate to a steroidal dienone, followed by a copper-mediated aromatization of the A-ring. researchgate.net Controlling the formation of impurities is a critical aspect of this process. researchgate.net

Stereoselective Synthesis and Diastereomeric Control

Fulvestrant contains six asymmetric carbon atoms and a stereogenic sulfoxide (B87167) in the side chain, resulting in a mixture of two diastereoisomers (Sulphoxide A and Sulphoxide B). europa.eu The ratio of these diastereomers is carefully controlled during synthesis. europa.eu

In the synthesis of related steroidal compounds, stereoselectivity is a major consideration. For example, a catalyst-controlled, room temperature, diastereoselective 1,6-addition of a zirconocene (B1252598) derived from 9-bromonon-1-ene has been used in a key C-C bond-forming step in an alternative synthesis of Fulvestrant. rsc.orgnih.govrsc.org This approach allows for control over the stereochemistry at the C7 position. The use of chiral phosphoramidite (B1245037) ligands in combination with a copper catalyst can increase the stereoselectivity of the 1,6-addition. rsc.org

The synthesis of 6-alpha-aminoestradiol, another estradiol (B170435) derivative, demonstrates stereoselective synthesis where the reduction of an oxime with zinc in ethanol (B145695) afforded the desired alpha-amino product with 96% epimeric excess. nih.gov The absolute stereochemistry was confirmed by NMR and X-ray crystallography. nih.gov

The total synthesis of natural 6-chlorotetrahydrofuran acetogenin (B2873293) involved the synthesis of two possible diastereomers to elucidate the absolute configuration of the natural product by comparing their NMR data and specific rotation. scispace.com This highlights the importance of synthesizing specific stereoisomers for structural confirmation.

Analytical Techniques for Structural Elucidation and Purity Assessment in Research Synthesis

A combination of analytical techniques is essential for the structural elucidation and purity assessment of synthesized compounds like ∆6-Fulvestrant. pharmaknowledgeforum.com

Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity and placement of atoms. researchgate.netpharmaknowledgeforum.com 2D NMR techniques can confirm spatial relationships between atoms. pharmaknowledgeforum.com The absolute stereochemistry of related compounds has been established using NMR. nih.gov

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight and determine the molecular formula of the compound. researchgate.netpharmaknowledgeforum.com

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. pharmaknowledgeforum.com

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of Fulvestrant and its impurities, including ∆6-Fulvestrant. europa.eu It is also used to control the ratio of diastereoisomers in Fulvestrant. europa.eu Gradient elution with specific mobile phases and UV detection are typically employed.

Melting Point: This provides information on the purity of a solid compound. pharmaknowledgeforum.com The melting point of ∆6-Fulvestrant is reported to be in the range of 70-76°C.

The following table summarizes the key analytical techniques used:

Analytical TechniqueApplication in the Synthesis of ∆6-Fulvestrant
NMR Spectroscopy Elucidation of the chemical structure, including the position of the double bond and stereochemistry. nih.govresearchgate.net
Mass Spectrometry Confirmation of molecular weight and elemental composition. researchgate.net
HPLC Assessment of purity and separation of diastereomers. europa.eu
IR Spectroscopy Identification of functional groups.
X-ray Crystallography Definitive determination of absolute stereochemistry in related steroidal compounds. nih.gov

Comprehensive Review of ∆6-Fulvestrant Reveals a Gap in Pharmacological Data

A thorough investigation into the scientific literature and chemical databases for the compound “∆6-Fulvestrant” reveals its identity as a known impurity of the breast cancer drug Fulvestrant. However, there is a significant lack of publicly available data on its specific molecular and cellular pharmacology, precluding the creation of a detailed article based on the requested scientific outline.

∆6-Fulvestrant, chemically identified as 7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10),6-tetraene-3,17β-diol, is recognized in chemical catalogs and by standards agencies as "Fulvestrant EP Impurity E". lgcstandards.com Its structure features an additional double bond in the steroid's B-ring compared to the parent compound, Fulvestrant. While its chemical synthesis and identity are established, no research studies detailing its pharmacological profile appear to be available. lgcstandards.com

Consequently, information required to populate the specified sections is absent from current scientific literature:

Molecular and Cellular Pharmacology of ∆6 Fulvestrant

Mechanism of Estrogen Receptor Downregulation and Degradation:The mechanism of action for ∆6-Fulvestrant, specifically concerning its ability to downregulate or degrade the estrogen receptor, remains uninvestigated in published studies.

In contrast, the parent compound, Fulvestrant (B1683766) , is extensively studied, and a wealth of data exists that directly corresponds to the requested outline. Fulvestrant is a well-documented selective estrogen receptor degrader (SERD) known for its high binding affinity to ERα, its ability to induce a unique non-agonist receptor conformation, inhibit dimerization, and promote the rapid degradation of the ERα protein. researchgate.netnih.gov

Given the absence of specific pharmacological data for ∆6-Fulvestrant, it is not possible to generate the requested scientific article. The detailed information sought is well-established for Fulvestrant, suggesting a possible misattribution of the compound name in the query.

Activation of the Ubiquitin-Proteasome Pathway for ER Degradation

∆6-Fulvestrant, a selective estrogen receptor degrader (SERD), exerts its anticancer effects primarily by targeting the estrogen receptor alpha (ERα) for degradation through the ubiquitin-proteasome system (UPS). nih.govexonpublications.com This mechanism distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen (B1202), which primarily act as competitive antagonists at the estrogen receptor (ER). nih.gov

Upon binding to ERα, ∆6-fulvestrant induces a conformational change in the receptor, creating an unstable protein complex. mdpi.comamegroups.org This altered conformation is recognized by the cellular machinery responsible for protein degradation. Specifically, the unstable ∆6-fulvestrant-ER complex is marked for destruction by the attachment of ubiquitin molecules, a process known as ubiquitination. mdpi.comrsc.org This polyubiquitination serves as a signal for the proteasome, a large protein complex, to recognize and degrade the ERα protein. exonpublications.commdpi.com

Studies have demonstrated that ∆6-fulvestrant induces the polyubiquitination and subsequent proteasomal degradation of ERα in a dose-dependent manner in breast cancer cell lines. mdpi.comresearchgate.net This leads to a significant reduction in the total cellular levels of ERα protein, thereby diminishing the cell's ability to respond to estrogen-mediated growth signals. nih.govresearchgate.net The degradation of ERα effectively shuts down both estrogen-dependent and -independent signaling pathways that are crucial for the proliferation of ER-positive breast cancer cells. aacrjournals.org

The process of ERα degradation induced by ∆6-fulvestrant is rapid, with significant reductions in ERα protein levels observed within hours of treatment in cellular models. exonpublications.comaacrjournals.org This efficient removal of the key driver of tumor growth is a cornerstone of its therapeutic action.

Analysis of ER Protein Half-Life Modulation in Cellular Models

The binding of ∆6-fulvestrant to the estrogen receptor (ER) leads to an unstable complex, which significantly shortens the half-life of the ER protein. nih.gov In cellular models, the administration of ∆6-fulvestrant results in a rapid decrease in ER protein levels. exonpublications.com

The terminal elimination half-life of intravenously administered fulvestrant has been recorded to be between 13.5 and 18.5 hours. nih.gov However, when administered intramuscularly, its apparent half-life extends to approximately 40 to 50 days, which is attributed to its slow absorption from the injection site. fda.govwikipedia.orgfrontiersin.org

In studies using MCF-7 human breast cancer cells, ∆6-fulvestrant treatment has been shown to cause a near-complete reduction in ERα levels within just one hour. exonpublications.com This rapid degradation is a key feature of its mechanism of action. The accelerated turnover of the ER protein effectively depletes the cell of this critical signaling molecule. aacrjournals.org

The table below summarizes the pharmacokinetic parameters of fulvestrant from a study in postmenopausal women with advanced breast cancer.

ParameterSingle Dose (Mean ± SD)Multiple Dose (Mean ± SD)
Cmax (ng/mL) 11.4 ± 4.528.0 ± 11.5
tmax (days) 7.3 ± 4.2-
AUC (ng.day/mL) 243 ± 89557 ± 224
trough (ng/mL) -12.2 ± 5.6
Data derived from studies on fulvestrant administration. fda.gov

Regulation of Chaperone Protein Dissociation (e.g., Hsp90)

The stability and proper functioning of the estrogen receptor (ER) are dependent on its association with a complex of chaperone proteins, most notably heat shock protein 90 (Hsp90). mdpi.com This interaction maintains the ER in a conformation that is receptive to ligand binding.

∆6-Fulvestrant disrupts this crucial association. mdpi.com By binding to the ER, ∆6-fulvestrant induces a conformational change that promotes the dissociation of Hsp90 and other chaperone proteins, such as p23, from the receptor. mdpi.com This dissociation exposes a hydrophobic surface on the ER, which is then recognized by the E3 ubiquitin ligase complex, initiating the degradation process. mdpi.com

The release of chaperone proteins is a critical step that renders the ER unstable and targets it for ubiquitination and subsequent destruction by the proteasome. mdpi.com This mechanism underscores the intricate interplay between ∆6-fulvestrant, the ER, and the cellular protein quality control machinery.

Modulation of Estrogen Receptor-Mediated Gene Transcription

Inhibition of Ligand-Dependent and Ligand-Independent ER Activity

∆6-Fulvestrant acts as a complete antagonist of the estrogen receptor (ER), effectively blocking both ligand-dependent and ligand-independent ER activity. nih.govnih.gov In ligand-dependent signaling, estrogen binds to the ER, causing a conformational change that allows the receptor to dimerize, translocate to the nucleus, and bind to estrogen response elements (EREs) on DNA, thereby activating the transcription of target genes. ∆6-Fulvestrant competitively inhibits the binding of estradiol (B170435) to the ER, preventing this activation cascade. nih.gov

Furthermore, ∆6-fulvestrant is also effective against ligand-independent ER activation. aacrjournals.org This can occur through cross-talk with other signaling pathways, such as those involving growth factors, which can lead to phosphorylation and activation of the ER even in the absence of estrogen. aacrjournals.orgspandidos-publications.com By inducing the degradation of the ER protein itself, ∆6-fulvestrant eliminates the receptor, thus preventing its activation through any mechanism. nih.govdovepress.com This comprehensive blockade of ER signaling is a key advantage, particularly in the context of resistance to other endocrine therapies that may only target ligand-dependent activation. spandidos-publications.comoaepublish.com Studies have shown that ∆6-fulvestrant can inhibit the growth of breast cancer cells that have developed resistance to tamoxifen. europa.eu

Transcriptional Profiling in Estrogen-Responsive Cell Lines

Transcriptional profiling studies in estrogen-responsive breast cancer cell lines, such as MCF-7, have provided detailed insights into the molecular effects of ∆6-fulvestrant. Microarray and other gene expression analyses have demonstrated that ∆6-fulvestrant leads to a widespread downregulation of estrogen-regulated genes. nih.gov

In MCF-7 cells, treatment with ∆6-fulvestrant significantly suppresses the expression of key estrogen-responsive genes like the progesterone (B1679170) receptor (PgR), pS2, and cathepsin D, and to a greater extent than tamoxifen. nih.gov A global gene expression study comparing the effects of ∆6-fulvestrant and tamoxifen in MCF-7 cells revealed that while both drugs inhibited estrogen-upregulated genes, ∆6-fulvestrant did so more completely. nih.gov In the presence of tamoxifen, some estrogen-responsive genes remained partially active, highlighting the more comprehensive antagonistic action of ∆6-fulvestrant. nih.gov

GeneFunction/Pathway
CAV1/2 Cell signaling, Endocytosis
SNAI2 Epithelial-mesenchymal transition
NRP1 Cell signaling, Angiogenesis
This table is a simplified representation of complex data. aacrjournals.org

In another study, ∆6-fulvestrant treatment in MCF-7 cells led to a decrease in the mRNA levels of H19, telomerase, PKM2, and LDHA, while increasing the expression of ERβ and miR-let-7a. researchgate.net These changes in gene expression contribute to the anti-proliferative and pro-apoptotic effects of the drug.

Analysis of Co-activator and Co-repressor Recruitment

The transcriptional activity of the estrogen receptor (ER) is modulated by the recruitment of co-activator and co-repressor proteins. In the presence of an agonist like estradiol, the ER adopts a conformation that favors the binding of co-activators, which then promote gene transcription. Conversely, antagonists can induce a conformation that leads to the recruitment of co-repressors, which inhibit transcription.

∆6-Fulvestrant's unique mechanism of action, which involves disabling both activation function 1 (AF1) and activation function 2 (AF2) domains of the ER, prevents the recruitment of co-activators. nih.gov This ensures that any ∆6-fulvestrant-ER complex that might enter the nucleus is transcriptionally inactive. nih.gov The altered conformation induced by ∆6-fulvestrant does not support the assembly of a functional transcription initiation complex.

While ∆6-fulvestrant's primary mode of action is degradation, its ability to prevent co-activator binding is an additional layer of antagonism that contributes to its complete inhibition of ER-mediated gene transcription. nih.gov This contrasts with SERMs like tamoxifen, which may fail to inhibit AF1 activity, leading to partial agonist effects in some tissues. nih.gov

Preclinical Biological Activity of ∆6 Fulvestrant

In Vitro Studies in Estrogen Receptor-Positive Cell Lines

Fulvestrant (B1683766) has demonstrated potent anti-proliferative effects in various estrogen receptor-positive (ER+) breast cancer cell lines. In vitro studies consistently show that fulvestrant effectively inhibits the growth of ER+ cells, such as MCF-7. researchgate.net Its efficacy in reducing cell proliferation is often compared to other endocrine agents like tamoxifen (B1202), with fulvestrant typically showing greater effectiveness. researchgate.net The combination of fulvestrant with tamoxifen has been shown to decrease the proliferation rate more significantly than fulvestrant alone in MCF-7 cells. researchgate.net

Furthermore, the anti-proliferative activity of fulvestrant has been observed to be dose-dependent. researchgate.net Studies have also explored its effects in combination with other targeted therapies. For instance, concurrent inhibition of CDK4/6 with palbociclib (B1678290) and ER with fulvestrant leads to significant inhibition of proliferation in ER-positive cell lines, including MCF7 and MDA-MB134. nih.gov

Cell LineTreatmentObserved Effect on ProliferationSource
MCF-7FulvestrantCounteracted estradiol-induced proliferation; more effective than tamoxifen. researchgate.net
MCF-7Fulvestrant + TamoxifenSignificantly decreased proliferation rate compared to fulvestrant alone. researchgate.net
MCF7 & MDA-MB134Fulvestrant + PalbociclibSignificant inhibition of proliferation. nih.gov
ES-D3FulvestrantConcentration-dependent inhibition of cell differentiation. researchgate.net

Beyond inhibiting proliferation, fulvestrant induces programmed cell death (apoptosis) and causes cell cycle arrest in ER+ breast cancer cells. nih.gov Studies have shown that treatment with fulvestrant can lead to an increase in apoptosis. researchgate.net For example, in MCF-7 cells, the combination of fulvestrant and tamoxifen resulted in a significant increase in apoptosis compared to fulvestrant alone. researchgate.net

Fulvestrant's mechanism often involves halting the cell cycle in the G0/G1 phase. nih.govnih.gov In fulvestrant-sensitive parental CAMA-1 and MCF7 cells, treatment leads to arrest in the G0/G1 phase. nih.gov The addition of a CDK4/6 inhibitor like palbociclib to fulvestrant can further augment this effect, leading to a greater accumulation of cells in the G0 phase compared to treatment with either agent alone. nih.gov This synergistic effect highlights the interplay between ER and cell cycle pathways. Other research has indicated that upregulation of CDK6 can be a mechanism to overcome fulvestrant-mediated growth inhibition, and reducing CDK6 expression can impair the growth of fulvestrant-resistant cells and induce apoptosis. nih.govaacrjournals.org

Cell LineTreatmentObserved EffectSource
MCF-7Fulvestrant + TamoxifenSignificant increase in apoptosis compared to fulvestrant alone. researchgate.net
Fulvestrant-Resistant CellsCDK6 knockdownImpaired cell growth and induction of apoptosis. nih.govaacrjournals.org
MCF7Fulvestrant + PalbociclibSignificantly higher G0 cell cycle accumulation compared to single agents. nih.gov
CAMA-1-P & MCF7-PFulvestrantArrested in G0/G1 phase of the cell cycle. nih.gov

A critical aspect of fulvestrant's preclinical profile is its activity in models of acquired resistance to other endocrine therapies. nih.gov Fulvestrant has demonstrated efficacy in cell lines resistant to tamoxifen and aromatase inhibitors (AIs). nih.govaacrjournals.org Its distinct mechanism of action, primarily ER degradation, allows it to remain effective when resistance to agents like tamoxifen, which primarily modulate ER, develops. frontiersin.orgnih.gov

In various fulvestrant-resistant sublines derived from different breast cancer cell lines, a general downregulation of ER signaling is observed. nih.gov However, the degree of resistance and the underlying mechanisms can vary. For instance, some fulvestrant-resistant models show persistent high ER protein expression, while others show significant downregulation. nih.gov Studies using tamoxifen-resistant (TamR) and long-term estrogen-deprived (LTED) models, which mimic resistance to AIs, have shown that fulvestrant can inhibit ER1 activity and cell proliferation. aacrjournals.orgresearchgate.net It has also been shown to be effective against cells with ESR1 mutations, which can confer resistance to AIs, although sometimes with reduced potency. aacrjournals.orgoncotarget.com

In Vivo Mechanistic and Efficacy Studies in Animal Models

In vivo studies using xenograft models of ER+ breast cancer have confirmed fulvestrant's primary mechanism of action: the degradation of the estrogen receptor. uni.lu Treatment with fulvestrant leads to a dose-dependent reduction in ER protein levels within tumors. uni.lu This degradation occurs at the protein level, without a corresponding change in ESR1 mRNA transcription, and precedes changes in tumor proliferation. uni.lu

Imaging studies using 16α-18F-fluoroestradiol (18F-FES) PET have visually demonstrated this target engagement, showing a dose-dependent reduction in radiotracer uptake that mirrors the decrease in functional ER expression. uni.lu These findings confirm that fulvestrant effectively engages with and degrades its target in a living organism, providing a strong rationale for its antitumor activity. uni.lu In patient-derived xenograft models harboring ER mutations, fulvestrant has been shown to bind to both wild-type and mutant ER, reduce ER protein levels, and downregulate the expression of ER target genes. oncotarget.com

In preclinical animal models, fulvestrant has often served as a benchmark for the development of new oral SERDs. nih.gov It consistently demonstrates robust antitumor activity in various xenograft models, including those resistant to tamoxifen. nih.govnih.gov Comparative studies have shown that fulvestrant can be more effective at inhibiting tumor growth than tamoxifen. nih.gov

When compared with newer, orally available SERDs, the relative efficacy can depend on the specific compound and the model being studied. For example, the oral SERD GDC-0810 was found to have efficacy comparable to or better than that achieved by high doses of fulvestrant in diverse tumor models. nih.gov Similarly, Giredestrant, another oral SERD, has shown superior degradation and anti-proliferation potencies compared to fulvestrant in both wild-type and ERα-mutant cell lines. tandfonline.com In a tamoxifen-resistant breast cancer xenograft model, GDC-0927 induced tumor regression and a robust reduction of intratumoral ERα levels, showing a greater capacity for ER degradation than fulvestrant in some cellular assays. tandfonline.com These comparative studies are crucial for advancing the development of next-generation endocrine therapies. nih.gov

CompoundComparison with FulvestrantModel SystemSource
GDC-0810Comparable or better efficacy.Clinically relevant tumor xenograft models. nih.gov
GiredestrantSuperior degradation and anti-proliferation potency.Wild-type and ERα-Y537S mutant MCF-7 cells. tandfonline.com
GDC-0927Greater capacity for ER degradation and greater potency in inhibiting proliferation.Multiple ER-positive cell lines and tamoxifen-resistant xenograft model. tandfonline.com
AmcenestrantComparable maximal ERα degradation levels.MCF-7 cells. tandfonline.com

Molecular Biomarker Analysis in Animal Tissues (e.g., Ki67, PR)

In preclinical evaluations of therapies for estrogen receptor-positive (ER+) cancers, the analysis of molecular biomarkers within animal tissues is crucial for determining biological activity. Key biomarkers include the proliferation marker Ki67 and the Progesterone (B1679170) Receptor (PR), both of which are fundamental indicators of estrogen receptor signaling and cell proliferation. nih.gov Fulvestrant's mechanism as a selective estrogen receptor degrader (SERD) is designed to inhibit ER signaling, which in turn is expected to reduce the expression of ER-regulated genes like PR and suppress tumor cell proliferation, as measured by Ki67 levels. nih.gov

Preclinical studies using various animal models have substantiated fulvestrant's efficacy in modulating these pathways. In vivo research in mouse models has shown that fulvestrant effectively decreases the growth of ER+ breast cancer. aacrjournals.orgnih.gov This anti-tumor activity is linked to its ability to antagonize and degrade the estrogen receptor, thereby disrupting the downstream signaling that drives cell growth. nih.gov

Specific investigations into biomarker modulation in animal models have provided direct evidence of fulvestrant's effects. A preclinical study using a mouse model of breast cancer employed small-animal positron emission tomography (PET) to monitor tumor response. nih.gov The research found that treatment with fulvestrant led to a decrease in the uptake of an imaging agent for the progesterone receptor. nih.gov This reduction in PR activity in fulvestrant-sensitive tumors was observed early after the initiation of treatment, often before any measurable changes in tumor size occurred. nih.gov This finding underscores the utility of PR as an early pharmacodynamic biomarker of fulvestrant's activity in animal models. nih.gov

While direct quantitative data from animal studies can be limited in published literature, the biological effects are mirrored and quantified in pre-surgical clinical studies, which demonstrate the dose-dependent impact of fulvestrant on these key biomarkers. Analysis of data from multiple pre-surgical studies confirms a consistent and strong dose-dependent biological effect of fulvestrant on the reduction of ER, PR, and the Ki67 labeling index. cardiff.ac.uk

Table 1: Dose-Dependent Effect of Fulvestrant on Tumor Biomarkers This table illustrates the consistent relationship between increasing fulvestrant dose and greater reduction in key tumor biomarkers, as observed across several pre-surgical studies. cardiff.ac.uk

BiomarkerEffect of Increasing Fulvestrant DoseCitation
Progesterone Receptor (PR) Increased Reduction cardiff.ac.uk
Ki67 Labeling Index Increased Reduction cardiff.ac.uk

Studies tracking biomarker changes over time further elucidate the biological impact of fulvestrant. In a study analyzing sequential biopsies, fulvestrant treatment led to a significant decrease in both PR and Ki67. nih.gov

Table 2: Temporal Changes in Biomarkers Following Fulvestrant Treatment This table summarizes the observed changes in proliferation and ER-regulated proteins over a six-month treatment period in ER-positive tumors. nih.gov

BiomarkerObservation at 6 MonthsPercentage of Tumors AffectedCitation
Ki67 Significant Decrease79% nih.gov
Progesterone Receptor (PR) Significant Decrease100% nih.gov

The suppression of Ki67 demonstrates a direct anti-proliferative effect, which is a primary goal of the therapy. nih.gov The consistent and significant reduction of the progesterone receptor confirms the potent disruption of the ER signaling pathway, as PR is a well-established ER-regulated protein. nih.gov These findings from comprehensive biomarker analyses solidify the preclinical evidence that fulvestrant exerts its anti-tumor effects by effectively downregulating ER signaling, leading to reduced proliferation and inhibition of tumor growth. nih.govaacrjournals.org

Structure Activity Relationships Sar Pertaining to the ∆6 Moiety

Assessment of the ∆6-Unsaturation's Influence on ER Binding and Degradation Efficiency

The introduction of a ∆6-double bond into the B-ring of the steroidal nucleus significantly alters its conformation, rendering the ring more planar. This modification is expected to have a considerable impact on the molecule's ability to bind to the estrogen receptor and, consequently, its efficiency as an ER degrader.

General SAR studies on estrogenic compounds have indicated that unsaturation in the B-ring tends to decrease the binding affinity for the estrogen receptor. uomustansiriyah.edu.iq In contrast, some ring B unsaturated estrogens have been noted to bind with a higher relative affinity to ERβ compared to ERα. frontiersin.org For a Fulvestrant (B1683766) analogue, this structural change would likely disrupt the precise three-dimensional fit within the ligand-binding pocket (LBP) of ERα. The optimal binding of Fulvestrant relies on a specific conformation that allows its bulky 7α-side chain to sterically hinder the coactivator binding site and induce a conformational change that marks the receptor for degradation. europa.eu

CompoundRelative Binding Affinity (RBA) for ERα (Estradiol = 100)Reference
Estradiol (B170435)100 europa.eu
Fulvestrant89 europa.eu
∆6-FulvestrantPredicted to be lower than Fulvestrant uomustansiriyah.edu.iq

Investigation of Stereochemical Impact on Biological Activity

Stereochemistry is a critical determinant of the biological activity of steroid hormones and their analogues. ajrconline.org The introduction of a ∆6-double bond into the Fulvestrant scaffold has significant stereochemical implications.

Secondly, it is important to note that Fulvestrant itself is a mixture of two diastereoisomers. These isomers arise from the stereogenic sulfoxide (B87167) group within the 7α-side chain. europa.eu The final drug product contains both the Sulphoxide A and Sulphoxide B diastereoisomers. europa.eu While this specific mixture has proven clinically effective, it underscores the sensitivity of ER-ligand interactions to subtle stereochemical changes.

Design and Synthesis of Novel ∆6-Fulvestrant Analogues with Modified Side Chains or Steroid Core for Enhanced Activity

The design and synthesis of novel ∆6-Fulvestrant analogues would aim to either compensate for the potential loss of affinity from the ∆6-moiety or to introduce new, favorable interactions within the ER ligand-binding pocket. Synthetic strategies can be adapted from established routes to Fulvestrant.

A reported synthesis of Fulvestrant utilizes 6-dehydronandrolone (B1316645) acetate, a starting material that already possesses the ∆6-unsaturation, providing a direct pathway to a ∆6-steroidal core. rsc.org The key transformation is a stereoselective 1,6-conjugate addition of an organometallic reagent to the steroidal dienone system to install the requisite side chain at the 7α-position. rsc.orgnewdrugapprovals.org This is typically followed by an aromatization step to create the phenolic A-ring characteristic of estrogens. newdrugapprovals.org

Building on this synthetic foundation, novel analogues can be designed by modifying two primary regions: the side chain and the steroid core.

Side Chain Modification: The long, flexible alkylsulfinyl side chain of Fulvestrant is essential for its SERD activity. However, research into other SERDs has shown that different functionalities can also induce ER degradation. mdpi.com Novel ∆6-Fulvestrant analogues could be designed by replacing the existing side chain with others known to have SERD properties, such as those terminating in basic amine groups or acidic moieties like acrylic acid. mdpi.comnih.gov These modifications could potentially form different interactions within the LBP and modulate the compound's degradation capacity and pharmacokinetic properties.

Steroid Core Modification: Further modifications to the steroid nucleus itself could be explored. For instance, substitution at the C16-position is a strategy used in other steroidal ligands. However, it is noteworthy that introducing a fluorine atom at the 16α-position of Fulvestrant was found to dramatically decrease ER binding affinity, suggesting that this region is sensitive to substitution. nih.gov

Modification SiteProposed ModificationDesign RationaleReference
7α-Side ChainReplace alkylsulfinyl with a basic amine-terminated chainIncorporate features of other known oral SERDs to potentially improve ER degradation and pharmacokinetic profile. nih.gov
7α-Side ChainReplace alkylsulfinyl with an acrylic acid-terminated chainMimic the side chain of non-steroidal SERDs like GW5638 to explore alternative mechanisms of inducing an antagonist conformation. mdpi.com
Steroid Core (C16)Introduce small substituents (e.g., methyl, hydroxyl)Probe for additional interactions in the LBP; however, this position is known to be highly sensitive. nih.gov

The synthesis of such compounds would follow the general pathway of side-chain introduction via conjugate addition to a ∆6-steroidal dienone, followed by further chemical transformations to elaborate the side chain or modify the steroid core as designed.

Theoretical and Computational Studies

Molecular Modeling and Docking Simulations of ∆6-Fulvestrant with Estrogen Receptors

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as Fulvestrant (B1683766), to its receptor target, the estrogen receptor (ER). nih.gov These methods model the interaction between the small molecule and the protein at an atomic level, helping to understand the forces that govern binding affinity and specificity. acs.org

Fulvestrant binds competitively to the estrogen receptor with a high affinity that is comparable to the natural ligand, estradiol (B170435). acs.org Its relative binding affinity (RBA) is approximately 0.89, with estradiol as the reference at RBA=1. acs.org This potent binding is a prerequisite for its function as an antagonist. Docking studies have provided detailed insights into the specific interactions that stabilize the Fulvestrant-ER complex. The steroidal core of Fulvestrant occupies the same ligand-binding pocket as estradiol. nih.gov Key interactions include the formation of conserved hydrogen bonds between the 3-hydroxyl group of the Fulvestrant steroid scaffold and the residues Glutamate-353 (Glu353) and Arginine-394 (Arg394) at one end of the binding pocket. nih.govu-tokyo.ac.jp

A distinguishing feature of Fulvestrant is its bulky 7α-alkylsulfinyl side chain, which is absent in estradiol. nih.gov Docking simulations show that this long side chain extends out from the core binding pocket, protruding into a region occupied by Helix 12 (H12) in the agonist-bound conformation of the receptor. nih.govu-tokyo.ac.jp This steric hindrance physically prevents H12, a critical molecular switch, from adopting the active conformation required for coactivator protein recruitment and subsequent gene transcription. u-tokyo.ac.jp The sulfinyl group of this side chain has been shown to form a hydrogen bond with Lysine-529 (Lys529), further stabilizing its disruptive position. nih.gov In addition to these specific hydrogen bonds, the binding is reinforced by numerous van der Waals contacts between the hydrocarbon rings of Fulvestrant and hydrophobic residues within the ER's ligand-binding domain. nih.gov Computational docking studies have calculated favorable binding energies for this interaction, with one study reporting a docking score of -10.85 kcal/mol. nih.gov

Mutational analysis through docking simulations further underscores the importance of specific residues. For instance, the loss of the strong hydrogen bond with Histidine-524 (His524) in certain ER mutants is speculated to contribute to drug resistance by destabilizing the antagonist conformation. u-tokyo.ac.jp

ParameterFindingKey Interacting ResiduesReference
Relative Binding Affinity (RBA)0.89 (Estradiol = 1)N/A acs.org
Docking Score-10.85 kcal/molN/A nih.gov
Key Hydrogen BondsThe steroidal core and side chain form critical hydrogen bonds that stabilize the complex.Glu353 nih.govu-tokyo.ac.jp
Arg394 nih.govu-tokyo.ac.jp
His524, Lys529 nih.govu-tokyo.ac.jp
Primary Binding ModeThe steroidal core binds in the ligand pocket, while the 7α-alkylsulfinyl side chain sterically hinders the agonist conformation of Helix 12.Hydrophobic pocket, Helix 12 region nih.govu-tokyo.ac.jp

Molecular Dynamics Simulations of ER-∆6-Fulvestrant Complex Stability and Conformational Changes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ER-Fulvestrant complex over time. researchgate.net These simulations, which model the movements and interactions of atoms and molecules, are used to assess the stability of the complex and observe the conformational changes that Fulvestrant induces in the receptor. researchgate.net

MD simulations of the ER-Fulvestrant complex, performed for periods up to 500 nanoseconds, have demonstrated that the bound system is stable. nih.gov The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein's backbone atoms, with stable complexes showing minimal variation (e.g., <1.5 Å). researchgate.netnih.gov These simulations confirm that Fulvestrant binding promotes a unique and unstable conformation of the ER, which ultimately marks it for proteasomal degradation. tandfonline.comresearchgate.net This induced conformational change disrupts the receptor's ability to dimerize and localize in the nucleus, which are essential steps for its transcriptional activity. nih.govresearchgate.net

A key finding from MD studies is that antagonist-bound ER complexes, including with Fulvestrant, exhibit significantly increased flexibility and dynamic fluctuations compared to agonist-bound complexes. nih.gov This increased disorder is particularly prominent in the loops surrounding Helix 12 (H12). nih.gov H12 itself is a critical structural element that acts as a molecular switch, and its conformation determines whether the receptor is in an active or inactive state. u-tokyo.ac.jp MD simulations show that Fulvestrant binding prevents H12 from sealing the ligand-binding pocket in an active conformation, instead forcing it into a position that blocks the coactivator binding groove. u-tokyo.ac.jpnih.gov

Simulations involving mutant forms of ERα that confer resistance to endocrine therapies have revealed how these mutations alter the receptor's dynamics. u-tokyo.ac.jp For example, mutations such as Y537S/C/N increase the flexibility of H12, which can lead to the partial opening of the co-activator binding conformation even in the presence of Fulvestrant, thereby providing a mechanism for resistance. u-tokyo.ac.jp In contrast, in the wild-type receptor, the Fulvestrant side chain remains more stable and effectively holds H12 in the antagonistic position. nih.gov

Simulation AspectKey FindingImplicationReference
Complex Stability (RMSD)The ER-Fulvestrant complex is stable over simulation times (e.g., up to 500 ns), with low backbone RMSD variation.Confirms a persistent, stable binding mode. nih.gov
Receptor ConformationInduces a unique, unstable ER conformation that impairs dimerization and nuclear localization.Leads to accelerated proteasomal degradation of the ER protein. nih.govtandfonline.comresearchgate.net
Helix 12 (H12) DynamicsPrevents H12 from adopting an agonist conformation, instead positioning it to block the coactivator binding groove.Inhibits AF-1 and AF-2 transcriptional activity, resulting in pure antagonism. u-tokyo.ac.jptandfonline.com
Overall FlexibilityThe antagonist-bound complex shows increased dynamic fluctuations, especially in the loops around H12, compared to agonist-bound ER.Contributes to the complete suppression of ERα activity. nih.gov
Mutant Dynamics (e.g., Y537S)Mutations can increase the flexibility of H12, potentially allowing it to escape the antagonistic lock.Provides a molecular mechanism for the development of drug resistance. u-tokyo.ac.jp

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Antagonistic and Degradation Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govrsc.org For a series of SERDs like Fulvestrant and its analogs, QSAR models can be developed to predict their antagonistic potency and their ability to induce ER degradation.

The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activity. nih.gov To build a QSAR model, a dataset of compounds with known activities (the "training set") is used. mdpi.com For each compound, a set of numerical values known as "molecular descriptors" are calculated. tandfonline.com These descriptors can encode a wide range of properties, including topological (e.g., connectivity), electronic (e.g., energy of molecular orbitals), and steric (e.g., molecular shape) features. researchgate.netmdpi.com A statistical method, such as partial least squares regression or multiple linear regression, is then used to generate a mathematical equation that correlates a selection of these descriptors with the observed activity. nih.govnih.gov

For SERDs, separate QSAR models can be constructed to predict antagonistic activity and degradation efficiency. Contour maps generated from these models can highlight which regions of the molecule are sensitive to modification. For example, a model might indicate that increasing the bulk or hydrophobicity in the region corresponding to the 7α-side chain enhances degradation potency, providing a rationale for Fulvestrant's mechanism. nih.gov Key molecular descriptors in such models might relate to hydrophobicity, the energy of the highest occupied molecular orbital (EHOMO), and specific steric parameters that define the shape and bulk of the side chain. mdpi.com

The predictive power of a QSAR model is validated using internal methods (e.g., cross-validation) and, most importantly, by using the model to predict the activity of a new set of compounds (an "external test set") that were not used in its creation. rsc.org Robust and validated QSAR models serve as valuable tools for the rational design of novel SERDs, allowing for the virtual screening and prioritization of new chemical structures with potentially improved potency and pharmacokinetic profiles before they are synthesized. nih.gov

Future Research Trajectories and Academic Significance

Exploration of Unique Downstream Signaling Pathways Modulated by ∆6-Fulvestrant

While ∆6-Fulvestrant, like its parent compound fulvestrant (B1683766), primarily functions as a selective estrogen receptor (ER) downregulator, its distinct chemical structure may lead to unique modulations of downstream signaling pathways. Research into fulvestrant has revealed that blocking the ER can lead to compensatory activation of other signaling cascades, a phenomenon that likely extends to ∆6-Fulvestrant and warrants further investigation.

One key area of exploration is the interplay between ER and growth factor receptor signaling. Studies on fulvestrant have shown that its use can lead to the activation of the epidermal growth factor receptor (EGFR) family members and the downstream MAPK/ERK signaling pathway. nih.gov This activation appears to be a consequence of ER downregulation, as reducing ER levels via siRNA also triggered EGFR activation. nih.gov Specifically, fulvestrant treatment has been associated with an increase in the mRNA of the EGFR ligand HB-EGF, while decreasing levels of other ligands like amphiregulin and epiregulin. nih.gov This suggests a complex regulatory feedback loop where the loss of ER signaling induces the production of specific growth factors that can then reactivate proliferative pathways, potentially contributing to treatment resistance. The unique structural attributes of ∆6-Fulvestrant may alter this ligand upregulation profile, a hypothesis that requires dedicated preclinical investigation.

Furthermore, the PI3K/Akt/mTOR pathway is another critical downstream cascade implicated in endocrine resistance. dovepress.com Preclinical studies have indicated that fulvestrant shows synergistic effects when combined with inhibitors of this pathway. dovepress.com Given that ∆6-Fulvestrant is a derivative of fulvestrant, it is plausible that it will also impact this pathway. However, the magnitude and specific nature of this modulation could differ, necessitating a direct comparative analysis.

The interaction with the cyclin D-CDK4/6-retinoblastoma (Rb) pathway is also of significant interest. dovepress.comascopost.com This pathway is a downstream effector of ER signaling and a key regulator of the cell cycle. spandidos-publications.com The efficacy of combining fulvestrant with CDK4/6 inhibitors like palbociclib (B1678290) has been established, demonstrating a synergistic effect in suppressing cancer cell proliferation. ascopost.com Future research should focus on whether ∆6-Fulvestrant exhibits a similar or enhanced synergy with CDK4/6 inhibitors, potentially through a more complete or sustained inhibition of the cyclin D-CDK4/6-Rb axis.

Investigation of Potential Resistance Mechanisms to ∆6-Fulvestrant in Preclinical Settings

Understanding potential mechanisms of resistance to ∆6-Fulvestrant is crucial for its clinical development. Based on the extensive research into fulvestrant resistance, several key areas can be hypothesized and should be investigated in preclinical models.

A primary mechanism of resistance to endocrine therapies is the development of mutations in the estrogen receptor gene (ESR1). researchgate.net While fulvestrant has shown some activity against certain ESR1 mutant tumors, its efficacy can be limited. researchgate.netnih.gov It is therefore critical to evaluate the activity of ∆6-Fulvestrant against a panel of clinically relevant ESR1 mutations to determine if its modified structure offers any advantages in overcoming this form of resistance. Some preclinical studies on fulvestrant have shown that models with ESR1 mutations exhibit a dose-dependent resistance. nih.gov

Crosstalk between the ER pathway and other growth factor signaling pathways is a well-established mechanism of acquired resistance. dovepress.com Overexpression or activation of HER2, for instance, can lead to resistance to endocrine therapies, including fulvestrant. aacrjournals.org The activation of the MAPK-ERK1/2 and PI3K-Akt-mTOR pathways, often driven by upstream growth factor receptor signaling, can lead to ligand-independent ER activation and promote cell survival, thereby diminishing the efficacy of ER-targeted agents. dovepress.commdpi.com Preclinical models of ∆6-Fulvestrant resistance should be screened for alterations in these pathways.

Another potential avenue of resistance involves the cell cycle machinery. Increased expression of cyclin E2 has been identified as a biomarker for a persistent fulvestrant-resistant phenotype. researchgate.net Similarly, upregulation of CDK6 has been observed in fulvestrant-resistant cells and is associated with poorer outcomes. researchgate.net Investigating whether ∆6-Fulvestrant treatment leads to similar alterations in cell cycle components will be informative. The circumvention of CDK4/6 inhibition through the upregulation of the CDK2-cyclin E axis is another recognized resistance mechanism that could be relevant for ∆6-Fulvestrant, particularly in combination settings. frontiersin.org

Comparative Analysis with Emerging Classes of ER-Targeting Agents (e.g., PROTACs, CERANs) in Preclinical Models

The landscape of ER-targeting agents is rapidly evolving, with the emergence of new classes of drugs such as proteolysis-targeting chimeras (PROTACs) and complete estrogen receptor antagonists (CERANs). A thorough preclinical comparative analysis of ∆6-Fulvestrant against these novel agents is essential to understand its potential clinical positioning.

PROTACs , such as vepdegestrant (ARV-471), represent a novel approach to ER degradation. They function by linking the ER to an E3 ubiquitin ligase, leading to the proteasomal degradation of the receptor. touchoncology.com Preclinical studies have shown that vepdegestrant can induce near-complete ER degradation, which is more profound than that achieved by fulvestrant. pfizer.comnih.gov This superior degradation has been correlated with improved tumor growth inhibition in xenograft models. nih.govresearchgate.net A direct comparison of the ER degradation efficiency and anti-tumor activity of ∆6-Fulvestrant and vepdegestrant in various preclinical models, including those with ESR1 mutations, would be highly valuable.

CERANs , like palazestrant (B10860972) (OP-1250), are designed to be pure ER antagonists without any agonist activity, similar to fulvestrant. onclive.com However, they are often developed as oral formulations with potentially improved pharmacokinetic properties. researchgate.net The development of oral SERDs and CERANs aims to overcome the limitations of intramuscular fulvestrant. researchgate.net Comparative preclinical studies should therefore not only focus on the pharmacodynamic effects (e.g., ER antagonism, downstream gene regulation) but also on the pharmacokinetic profiles of ∆6-Fulvestrant versus these emerging oral agents.

The table below summarizes the key characteristics of these different classes of ER-targeting agents for a comparative framework.

Feature∆6-Fulvestrant (Hypothesized)FulvestrantPROTACs (e.g., Vepdegestrant)CERANs (e.g., Palazestrant)
Mechanism of Action Selective ER DownregulatorSelective ER DownregulatorTargeted ER Degradation via E3 LigaseComplete ER Antagonism
Primary Effect on ER DegradationDegradationNear-complete Degradation pfizer.comnih.govPure Antagonism onclive.com
Administration Route Intramuscular (projected)IntramuscularOral nih.govOral onclive.com
Activity in ESR1 Mutants To be determinedPartial/Dose-dependent nih.govActive researchgate.netscienceopen.comActive onclive.com

This comparative analysis will be instrumental in defining the unique therapeutic potential of ∆6-Fulvestrant in the context of a growing armamentarium of ER-targeted therapies.

Q & A

Basic Research Questions

Q. How is ∆6-Fulvestrant synthesized and characterized to ensure structural integrity and purity?

  • Methodological Answer : Synthesis typically involves stereoselective catalytic processes (e.g., palladium-mediated cross-coupling) to establish the ∆6 double bond. Structural validation requires high-resolution techniques such as NMR (¹H/¹³C) for stereochemical confirmation and HPLC-MS for purity assessment (>98%). Residual solvents and byproducts are quantified via gas chromatography (GC) . Researchers must cross-reference spectral data with literature to confirm identity .

Q. What experimental methodologies are used to assess ∆6-Fulvestrant's binding affinity and antagonistic efficacy against estrogen receptors (ERα/ERβ)?

  • Methodological Answer : Competitive radioligand binding assays (e.g., using ³H-estradiol) quantify receptor affinity (IC₅₀ values). Transcriptional activity is evaluated via luciferase reporter assays in ER-positive cell lines (e.g., MCF-7). Dose-response curves (0.1–100 nM) and Western blotting assess ER degradation kinetics. Controls must include tamoxifen or fulvestrant as benchmarks .

Q. How do researchers design in vitro studies to compare ∆6-Fulvestrant's pharmacological profile with other selective estrogen receptor degraders (SERDs)?

  • Methodological Answer : Parallel cell viability assays (MTT/XTT) across multiple ER+ models (e.g., T47D, ZR-75-1) under hormone-deprived conditions. Co-treatment with estradiol (E2) evaluates antagonism reversibility. Flow cytometry measures cell cycle arrest (G1 phase), and qPCR quantifies ER target genes (e.g., GREB1, PGR). Normalization to housekeeping genes (e.g., GAPDH) is critical .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of ∆6-Fulvestrant in preclinical models?

  • Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves ) calculate EC₅₀/IC₅₀ values. Two-way ANOVA with post-hoc tests (Tukey’s) compares treatment groups. For in vivo tumor xenografts, mixed-effects models account for longitudinal data variability. Outliers are identified via Grubbs’ test .

Advanced Research Questions

Q. How can in vivo models be optimized to evaluate ∆6-Fulvestrant's tissue-specific distribution and metabolite profiling?

  • Methodological Answer : LC-MS/MS quantifies ∆6-Fulvestrant and metabolites in plasma/tissue homogenates (e.g., liver, tumor). Pharmacokinetic modeling (non-compartmental analysis) calculates AUC, Cmax, and t₁/₂. Isotope-labeled analogs (e.g., deuterated ∆6-Fulvestrant) improve detection sensitivity. Tissue-specific ER occupancy is validated via immunohistochemistry (IHC) .

Q. What strategies resolve contradictions in clinical data regarding ∆6-Fulvestrant's efficacy in hormone receptor-positive (HR+) breast cancer subtypes?

  • Methodological Answer : Meta-analysis of phase II/III trials (e.g., stratified by ER/PR status, prior therapy). Subgroup analysis identifies biomarkers (e.g., ESR1 mutations) linked to resistance. Patient-derived xenografts (PDXs) recapitulate clinical heterogeneity. Discrepancies in progression-free survival (PFS) require Cox proportional hazards models adjusted for confounders .

Q. What molecular dynamics (MD) simulations elucidate ∆6-Fulvestrant's long-term receptor-ligand interactions and degradation pathways?

  • Methodological Answer : All-atom MD simulations (100+ ns) model ERα ligand-binding domain (LBD) complexes. Binding free energy is calculated via MM/PBSA or umbrella sampling . Proteasomal degradation is probed using ubiquitination assays (anti-ubiquitin antibodies) and cycloheximide chase experiments to measure ERα half-life .

Q. How do researchers investigate cross-resistance mechanisms between ∆6-Fulvestrant and aromatase inhibitors (AIs) in resistant cell lines?

  • Methodological Answer : CRISPR-Cas9 screens identify resistance genes (e.g., MAPK, mTOR pathways). RNA-seq profiles transcriptional adaptations (e.g., upregulated HER2). Functional validation involves siRNA knockdowns and rescue experiments. ChIP-seq maps ER co-factor recruitment (e.g., NCOA3) in resistant vs. parental lines .

Methodological Considerations

  • Data Validation : Replicate experiments (n ≥ 3) and use Blinded analysis to reduce bias .
  • Contradiction Analysis : Apply Bradford Hill criteria to assess causality in conflicting datasets .
  • Ethical Compliance : Adhere to ICH guidelines for preclinical-to-clinical translation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.